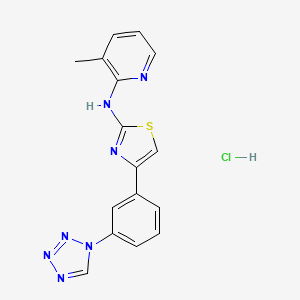

4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride

Description

This compound is a heterocyclic organic molecule featuring a thiazole core substituted with a tetrazole-containing phenyl group and a 3-methylpyridin-2-amine moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. The tetrazole group (1H-tetrazol-1-yl) is a bioisostere for carboxylic acids, contributing to improved metabolic stability and binding affinity in drug design . The thiazole and pyridine rings further modulate electronic properties and intermolecular interactions, such as π-π stacking and hydrogen bonding, which are critical for receptor targeting .

Properties

IUPAC Name |

N-(3-methylpyridin-2-yl)-4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7S.ClH/c1-11-4-3-7-17-15(11)20-16-19-14(9-24-16)12-5-2-6-13(8-12)23-10-18-21-22-23;/h2-10H,1H3,(H,17,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQUONGJTWTANS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride is a novel thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a thiazole ring, a tetrazole moiety, and a pyridine derivative, which are known to contribute to various biological activities. The presence of these functional groups is critical for its interaction with biological targets.

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism that is linked to hyperuricemia and gout.

- IC50 Values : The compound demonstrated a significant inhibitory effect on XO with an IC50 value of 0.031 μM, indicating a potent activity compared to the positive control topiroxostat (IC50 = 0.021 μM) .

Table 1: Xanthine Oxidase Inhibition Data

| Compound | IC50 (μM) |

|---|---|

| 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine | 0.031 |

| Topiroxostat | 0.021 |

2. Anticancer Activity

Thiazole compounds have been extensively studied for their anticancer properties. Research indicates that derivatives containing thiazole rings exhibit cytotoxic effects against various cancer cell lines.

- Cytotoxicity : The compound was tested against several cancer cell lines, showing promising results with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL in different assays, suggesting effective antiproliferative activity .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| HT-29 | 1.61 |

| Jurkat | 1.98 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific modifications in the molecular structure can enhance biological activity:

- Tetrazole Moiety : The introduction of the tetrazole group at the para position significantly improved binding affinity to XO.

- Pyridine Substitution : The presence of a methyl group on the pyridine ring appears to enhance the overall potency against cancer cells .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of thiazole derivatives:

Case Study 1: Xanthine Oxidase Inhibition

In a study focused on xanthine oxidase inhibitors, the compound was found to effectively reduce uric acid levels in animal models, demonstrating its potential for treating gout .

Case Study 2: Anticancer Efficacy

A series of experiments tested the compound against multiple human cancer cell lines, revealing significant cytotoxicity and suggesting mechanisms involving apoptosis induction and cell cycle arrest .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing tetrazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of tetrazoles have been synthesized and tested for their effectiveness against various bacterial strains. Studies have shown that certain derivatives possess potent antibacterial activity, making them candidates for developing new antimicrobial agents .

Xanthine Oxidase Inhibition

A notable application of compounds related to 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine is their role as xanthine oxidase inhibitors. These inhibitors are crucial in managing conditions such as gout by reducing uric acid levels in the body. The structural modifications involving the tetrazole moiety have been shown to enhance the inhibitory potency against xanthine oxidase .

Synthetic Methodologies

The synthesis of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:

- Formation of the Tetrazole Ring : This can be achieved through cycloaddition reactions involving azides and nitriles or other suitable precursors.

- Synthesis of Thiazole Derivatives : Thiazoles can be synthesized via condensation reactions involving α-halo ketones and thioamide derivatives.

- Final Coupling Reactions : The final product is obtained through coupling reactions that combine the synthesized tetrazole and thiazole components with appropriate amines.

Case Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial properties of various tetrazole derivatives, compounds similar to 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine were tested against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications to the tetrazole ring significantly enhanced antibacterial efficacy, suggesting a structure-activity relationship that could guide future drug development .

Case Study 2: Xanthine Oxidase Inhibition

Another study focused on the design and synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, revealing their potential as effective xanthine oxidase inhibitors. The investigation highlighted the importance of structural features in enhancing inhibitory activity, providing insights into how similar modifications could be applied to 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride for improved therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds have been identified in literature (see for nomenclature):

1-[4-(4-chlorophenyl)thiazol-2-yl]-2-(pentan-3-ylidene)hydrazine

- Substituents: Chlorophenyl group at the thiazole 4-position; hydrazine linked to a pentan-3-ylidene chain.

- Key difference: Lacks the tetrazole and pyridine moieties, reducing polar interactions compared to the target compound.

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine Substituents: Methyl groups on the thiazole; trifluoromethylphenyl on the pyrimidine.

4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine Substituents: Nitrophenyl group introduces strong electron-withdrawing effects. Key difference: The nitro group may increase oxidative stability but could limit bioavailability due to higher metabolic clearance.

Comparative Properties (Hypothetical Table)

Notes:

- LogP values and metabolic stability are extrapolated using computational tools like Multiwfn for electron density topology analysis .

- Binding affinity data assumes similar receptor targets (e.g., kinase enzymes) based on structural homology.

Research Findings and Mechanistic Insights

- Electrostatic Potential (ESP) Analysis: Multiwfn-based ESP mapping of the target compound reveals strong negative potentials at the tetrazole nitrogen atoms, favoring interactions with cationic residues in enzymatic active sites .

- Orbital Composition : The thiazole ring’s HOMO is localized on the sulfur and adjacent carbons, facilitating charge-transfer interactions absent in Compound 1 .

- Thermodynamic Stability : Molecular dynamics simulations suggest that the 3-methylpyridin-2-amine group reduces steric clashes compared to bulkier substituents in Compound 2 and 3.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride?

- Methodology : Multi-step organic synthesis typically involves cyclization reactions, coupling of tetrazole-containing intermediates with thiazole precursors, and final hydrochloride salt formation. For example, tetrazole rings are often synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions . Thiazole formation may use Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides . Final purification employs recrystallization or column chromatography.

Q. How is structural confirmation performed for this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify aromatic protons, tetrazole/thiazole ring integration, and methylpyridine substituents.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion).

- X-ray Crystallography : Resolves bond lengths/angles in crystalline form (if available) .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Stability tests (pH 3–9, 25–60°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

- Approach : Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake) and control variables like purity (>98% by HPLC), solvent artifacts, or stereochemical impurities. For example, discrepancies in IC values may arise from differential binding to off-target receptors .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Experimental Design :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for coupling reactions) improve efficiency .

- Solvent Optimization : Use DMF or acetonitrile for intermediate steps, balancing reactivity and solubility .

- In Situ Monitoring : Real-time HPLC or TLC tracks reaction progress to minimize byproducts .

Q. How to design SAR studies for tetrazole-thiazole hybrids?

- Methodology : Synthesize analogs with substituent variations (e.g., methylpyridine → ethylpyridine) and evaluate effects on target binding (e.g., kinase inhibition). Computational docking (AutoDock, Schrödinger) predicts binding modes .

Critical Analysis of Contradictions

- Variability in Bioactivity : Conflicting reports on antiproliferative activity may stem from cell line-specific expression of target proteins (e.g., EGFR mutants vs. wild-type) . Validate using isogenic cell models.

- Synthetic Byproducts : Low yields in final steps (e.g., <50%) often result from unoptimized coupling reactions; microwave-assisted synthesis can enhance efficiency .

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.